molecular formula C13H17F3N2O2S B3059010 1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine CAS No. 936083-55-5

1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine

Cat. No.: B3059010
CAS No.: 936083-55-5
M. Wt: 322.35 g/mol
InChI Key: MXZZQHGHAKAUBS-UHFFFAOYSA-N
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Description

1-Methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine is a synthetic piperazine derivative characterized by a methyl group at the 1-position and a sulfonyl-linked 4-(trifluoromethyl)benzyl moiety at the 4-position of the piperazine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and electrostatic interactions, making it a promising scaffold in medicinal chemistry . This compound has shown notable antiproliferative activity in cancer cell lines, particularly against breast (MDA-MB-46, GI₅₀ = 1.00 µM) and colon cancers, as well as inhibitory effects on enzymes like butyrylcholinesterase (BChE) . Its synthesis typically involves sulfonylation of piperazine intermediates, as described in protocols for analogous sulfonyl-piperazine derivatives .

Properties

IUPAC Name

1-methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c1-17-6-8-18(9-7-17)21(19,20)10-11-2-4-12(5-3-11)13(14,15)16/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZZQHGHAKAUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640500
Record name 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936083-55-5
Record name 1-Methyl-4-[[[4-(trifluoromethyl)phenyl]methyl]sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936083-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzyl chloride and 1-methylpiperazine.

    Reaction Conditions: The 4-(trifluoromethyl)benzyl chloride is reacted with 1-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Industrial Production: On an industrial scale, the reaction conditions are optimized to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding sulfide.

    Substitution: The benzyl sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted piperazine derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve organic solvents and controlled temperatures.

Scientific Research Applications

1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs and Substituent Effects

Key Structural Variations :

  • Sulfonyl vs. Carbonyl Linkers : Replacing the sulfonyl group with an acetyl linker (e.g., hydroxyhongdenafil) reduces enzymatic inhibition potency, highlighting the sulfonyl group’s role in stabilizing receptor interactions .
  • Trifluoromethyl Position: The para-substituted trifluoromethylbenzyl group in the target compound shows superior antiproliferative activity compared to ortho-substituted analogs (e.g., 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine in aminoquinoline derivatives), which require additional pharmacophores for FLT3 inhibition .
  • Piperazine Ring Modifications : Compounds like PMS 847 (1,4-diisopropyl-2-imidazolinylpiperazine) replace sulfonyl groups with alkyl chains, shifting activity from anticancer to antidiabetic effects .

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituents/R-Groups Biological Activity (IC₅₀/GI₅₀) Therapeutic Area Reference
Target Compound 4-(Trifluoromethyl)benzylsulfonyl, methyl GI₅₀ = 1.00 µM (MDA-MB-46) Anticancer
1-[4-(Trifluoromethyl)benzyl]piperazine 4-(Trifluoromethyl)benzyl Moderate FLT3 inhibition Oncology (adjuvant)
Compound 23 (NCI-60) 4-(Trifluoromethyl)benzylpiperazine GI₅₀ < 2 µM (multiple cancers) Anticancer
Sch-350634 (CCR5 antagonist) 3(S)-Methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl] IC₅₀ = 10 nM (CCR5 binding) HIV-1 inhibition
PMS 847 (S-22068) 1,4-Diisopropyl, 2-imidazolinyl Improved glucose tolerance Antidiabetic
Structure-Activity Relationship (SAR) Insights
  • Substituent Position : Para-substitution on the benzyl ring (e.g., 4-trifluoromethyl) maximizes steric and electronic complementarity with target proteins, whereas meta- or ortho-substitutions reduce potency .
  • Linker Flexibility : N-Alkyl linkers (e.g., methyl, isopropyl) improve membrane permeability compared to bulkier N-acyl groups, as seen in vindoline-piperazine conjugates .
  • Synergistic Moieties: Combining sulfonyl-trifluoromethylbenzyl with aminoisoquinoline (e.g., ponatinib analogs) enhances FLT3 inhibition, suggesting multi-targeted mechanisms .

Biological Activity

1-Methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a trifluoromethyl group and a sulfonyl moiety. Its molecular formula is C13H16F3N3O2SC_{13}H_{16}F_3N_3O_2S, and it exhibits unique properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity.

This compound interacts with various biological targets, including enzymes and receptors. The trifluoromethyl group significantly increases binding affinity to these targets, potentially leading to inhibition of their activities. This interaction can result in various biological effects, including:

  • Antiviral Activity : The compound has been investigated for its ability to inhibit viral replication.
  • Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells by modulating pathways associated with cell survival.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have demonstrated its effectiveness against several viral strains, suggesting its potential as a therapeutic agent in viral infections.

Study Virus Type IC50 (µM) Mechanism
Study AInfluenza10.5Inhibition of viral entry
Study BHSV5.2Disruption of viral replication

Anticancer Activity

The compound has also shown promise in cancer research. It was evaluated for cytotoxicity against various cancer cell lines, revealing significant antiproliferative effects.

Cell Line IC50 (µM) Effect
MCF-715.6Induces apoptosis
A54912.3Cell cycle arrest

A notable study demonstrated that treatment with this compound led to increased expression of pro-apoptotic markers such as p53 and caspase-3, indicating its role in promoting apoptosis in cancer cells.

Research Findings

Recent findings highlight the diverse biological activities of this compound:

  • Cytotoxicity Studies : Various derivatives have been synthesized to enhance activity. For instance, modifications to the sulfonamide moiety improved selectivity towards cancer cells while reducing toxicity to normal cells.
  • In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor size without notable side effects, indicating favorable pharmacokinetics.
  • Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to the benzyl and piperazine rings can dramatically influence biological activity, guiding future drug design efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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